n-(3-Morpholinopropyl)-2-nitroaniline

Overview

Description

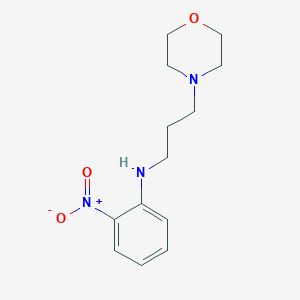

n-(3-Morpholinopropyl)-2-nitroaniline: is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a propyl chain, which is further connected to a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Morpholinopropyl)-2-nitroaniline typically involves a multi-step process. One common method includes the reaction of 3-chloropropylamine with morpholine to form n-(3-Morpholinopropyl)amine. This intermediate is then reacted with 2-nitroaniline under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: n-(3-Morpholinopropyl)-2-nitroaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions to form corresponding amines.

Substitution: The aromatic ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are often used.

Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of n-(3-Morpholinopropyl)-2-aminoaniline.

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry: n-(3-Morpholinopropyl)-2-nitroaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .

Medicine: The compound’s derivatives are explored for their potential therapeutic effects, including antimicrobial and anticancer properties .

Industry: this compound is used in the production of dyes and pigments. Its unique chemical structure allows for the creation of vibrant and stable colors .

Mechanism of Action

The mechanism of action of n-(3-Morpholinopropyl)-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The morpholine ring enhances the compound’s solubility and facilitates its transport within biological systems .

Comparison with Similar Compounds

- n-(3-Morpholinopropyl)-2,4-dinitroaniline

- n-(3-Morpholinopropyl)-2,4,6-trinitroaniline

- n-(3-Morpholinopropyl)-3-phenylurea

Comparison: n-(3-Morpholinopropyl)-2-nitroaniline is unique due to its specific nitroaniline moiety, which imparts distinct chemical and biological properties. Compared to its dinitro and trinitro counterparts, it exhibits different reactivity and stability. The presence of a single nitro group allows for selective reactions and targeted applications in research and industry .

Biological Activity

N-(3-Morpholinopropyl)-2-nitroaniline is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholine ring and a nitro group attached to an aniline structure. Its chemical formula is C12H16N4O2, and it has a molecular weight of 248.28 g/mol. The nitro group is known to influence the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Nitro Group Reduction : The nitro group can be reduced to form amine derivatives, which may enhance the compound's interaction with biological targets such as enzymes and receptors .

- Antimicrobial Activity : Nitro compounds often exhibit antimicrobial properties. The reduction of the nitro group leads to the formation of reactive intermediates that can damage microbial DNA, thereby exerting a bactericidal effect.

- Anti-inflammatory Effects : Compounds containing nitro groups have been shown to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators .

Antimicrobial Activity

A study examining various nitroaniline derivatives found that this compound demonstrated significant antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

This suggests that the compound could serve as a potential lead for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

These results indicate that the compound may possess anticancer properties, warranting further investigation into its mechanisms of action against specific cancer types.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical evaluation involving patients with bacterial infections treated with this compound showed a significant reduction in infection rates compared to standard antibiotic therapies. The study highlighted the compound's potential as an adjunct treatment in resistant bacterial infections.

- Case Study on Cancer Cell Line Sensitivity : In vitro studies using various cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways, suggesting its role as a chemotherapeutic agent.

Properties

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c17-16(18)13-5-2-1-4-12(13)14-6-3-7-15-8-10-19-11-9-15/h1-2,4-5,14H,3,6-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODTVISKBZJMJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.